1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine
Overview
Description
Pyridine derivatives, such as “1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine”, are important structural motifs found in numerous bioactive molecules . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .
Molecular Structure Analysis
The molecular structure of related compounds has been determined by single-crystal X-ray diffraction analysis . The crystalline structure is marked by the presence of three types of π-interactions (n→π*, lp···π, and π···π) between the -C(H)=O group and triazole rings .
Chemical Reactions Analysis
Pyridine derivatives are known to participate in various chemical reactions. For instance, they have been used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .
Scientific Research Applications
- Anticancer Agents : Researchers have explored pyridyltriazole derivatives as potential anticancer agents. Their unique structure and ability to interact with biological targets make them promising candidates for drug development .
- Antibacterial and Antifungal Activity : Some pyridyltriazoles have demonstrated antibacterial and antifungal properties. Scientists investigate their efficacy against various pathogens .
- Photophysical Properties : Researchers study the optical behavior of pyridyltriazoles due to their unique electronic structure. These properties are relevant for designing luminescent materials and sensors .
Medicinal Chemistry and Drug Development
Materials Science and Coordination Chemistry
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as imidazole and pyrazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is likely that the compound interacts with its targets through the formation of hydrogen bonds and other non-covalent interactions, similar to other heterocyclic compounds .
Biochemical Pathways
Similar compounds have been reported to inhibit receptor tyrosine kinase, which plays a crucial role in cell signaling pathways .
Pharmacokinetics
Similar compounds have been reported to exhibit good bioavailability and absorption in the gastrointestinal tract .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .
properties
IUPAC Name |
1-pyridin-3-yl-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-5-12(11-7)6-2-1-3-9-4-6/h1-5H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGUIFLUPFTLLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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